

comparison of pyran-2-one derivatives antifungal activity

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Compound Focus: 6-methyl-5,6-dihydro-2H-pyran-2-one

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Antifungal Activity of Pyran-2-one Derivatives

The following table consolidates experimental data for key pyran-2-one compounds, highlighting their activity against various fungal pathogens.

Compound Name / Source	Fungal Pathogen Tested	Antifungal Activity (Value)	Assay Type / Conditions	Key Findings & Comparison
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| **Ficipyrones A & B** [1] (*Pestalotiopsis fici*) | *Gibberella zae* | IC50: **15.9 μ M** (Ficipyrone A) [1] | In vitro antifungal activity assay [1] | One of the two new α -pyrones isolated showed significant activity against this plant pathogen. [1] | | **Viridepyronone** [2] (*Trichoderma viride*) | *Sclerotium rolfsii* | MIC ($\geq 90\%$ inhibition): **196 μ g/mL** [2] | In vitro bioassays [2] | Exhibited good antifungal activity against the causal agent of crown and stem rot of artichoke. [2] | | **Semitalarodexine C (Monomer)** [3] | *Staphylococcus aureus* *Bacillus subtilis* | MIC: **66.6 μ g/mL** MIC: **0.52 μ g/mL** [3] | Antimicrobial activity testing [3] | The monomer showed modest activity. Its potent dimerization is a key activity driver. [3] | | **Talarodexine C (Dimer)** [3] | *Staphylococcus aureus* *Bacillus subtilis* | MIC: **66.6 μ g/mL** MIC: **0.52 μ g/mL** [3] | Antimicrobial activity testing [3] | A 6,6'-homodimer that showed **potent and selective** activity against *B. subtilis*. [3] | | **Novel Synthetic Pyran Derivatives (1a-m, 2a-m)** [4] | *R. solani*, *S. sclerotiorum*, *H. maydis*, etc. | EC50: **Better**

than fluopyram (for several compounds) [4] | In vitro assay vs. 5 plant pathogenic fungi at 20 µg/mL [4] | Multiple compounds (e.g., **1b**, **1e**, **2a**, **2b**, **2c**) outperformed the commercial fungicide fluopyram, and acted as potential **Succinate Dehydrogenase Inhibitors (SDHIs)**. [4] |

Experimental Protocols and Methodologies

For researchers looking to replicate or design similar studies, here are the core experimental methodologies used in the cited works.

• 1. Compound Isolation and Identification

- **Source and Extraction:** Pyran-2-ones are often isolated from fungal cultures (e.g., *Pestalotiopsis fici*, *Trichoderma viride*) grown on solid or liquid media. Metabolites are typically extracted from the culture filtrate or mycelia using organic solvents like ethyl acetate [1] [3] [2].
- **Purification and Structure Elucidation:** Crude extracts are purified using techniques such as column chromatography and HPLC. The structure of isolated compounds is determined through extensive spectroscopic analysis, including **1D and 2D NMR** (HSQC, HMBC, COSY) and **HRESIMS**. Absolute configuration may be confirmed by comparing **Experimental Electronic Circular Dichroism (ECD)** spectra with calculated data or via single-crystal X-ray diffraction [1] [3].

• 2. Antifungal Activity Assessment

- **In Vitro Antifungal Assays:** Antifungal activity is commonly evaluated using **microbroth dilution methods** to determine the **Minimum Inhibitory Concentration (MIC)** or the **half-maximal inhibitory concentration (IC50/EC50)** [4] [3] [2]. These assays measure the lowest compound concentration that visibly inhibits fungal growth after an incubation period.
- **Specialized Assay for Filamentous Fungi:** A 2025 study developed the **Disk diffusion Assay for Filamentous Fungi Susceptibility (DAFFS)**. This method addresses the challenge of testing filamentous fungi, which grow aggressively on standard plates. Key steps include [5]:
 - Depositing fungal spores in a single spot at the center of an agar plate.
 - Placing compound-loaded disks at defined distances from the center.
 - Observing asymmetric growth inhibition zones as the fungus grows outward toward the disks, indicating antifungal activity.

• 3. Mechanism of Action Studies

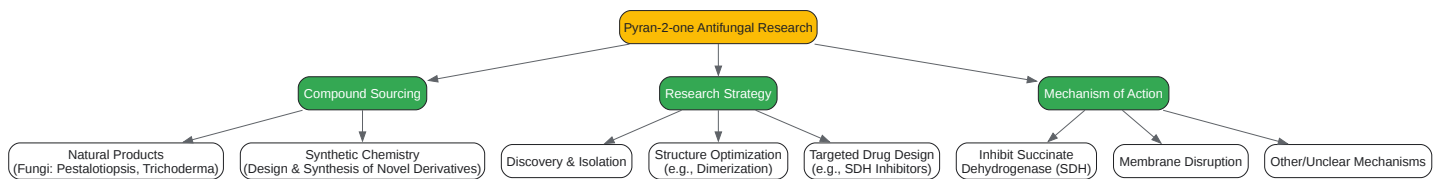
- **Enzyme Inhibition Assays:** For derivatives suspected to be SDHIs (like the novel synthetic pyrans), the **half inhibitory concentration (IC50) against Succinate Dehydrogenase (SDH)**

is determined in vitro. A lower IC50 indicates stronger enzyme inhibition [4].

- **Molecular Docking:** The binding affinity and interaction mode of promising compounds with the target enzyme (e.g., SDH) are investigated using **computational molecular docking** simulations. Docking scores are compared to those of known inhibitors (e.g., fluopyram) to rationalize the observed potency [4].

Research Landscape and Strategic Insights

The field explores pyran-2-ones from both natural and synthetic sources. The diagram below summarizes the main research pathways and strategic approaches.



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Key strategic insights for research and development include:

- **Natural Products as Lead Compounds:** Fungi are a rich source of bioactive pyran-2-ones. Isolated compounds serve as **lead structures** for further optimization, as seen with the highly potent dimer talaroderxine C [3].
- **Structure-Activity Relationship (SAR) Driven Synthesis:** Synthetic efforts, like those developing novel pyran derivatives, are crucial. By systematically modifying the core structure, researchers can identify compounds with **superior activity and affinity** compared to existing drugs like fluopyram, often by targeting specific enzymes such as SDH [4].
- **Combination Therapy & Adjuvants:** Given the limited antifungal drug classes, a promising strategy is to use compounds as **adjuvants** to potentiate existing antifungals. Small molecules that disrupt fungal lipid homeostasis or virulence (like filamentation) can make conventional fungistatic drugs fungicidal [6] [7].

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